molecular formula C4H9KO B7766924 potassium;2-methylpropan-2-olate

potassium;2-methylpropan-2-olate

Cat. No.: B7766924
M. Wt: 112.21 g/mol
InChI Key: LPNYRYFBWFDTMA-UHFFFAOYSA-N
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Description

The compound with the identifier “potassium;2-methylpropan-2-olate” is known as Carbonyldiimidazole. It is a versatile reagent widely used in organic synthesis. Carbonyldiimidazole is particularly valuable for its role in peptide synthesis, where it acts as a coupling agent. It is also employed in the preparation of esters, amides, and other carbonyl-containing compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbonyldiimidazole can be synthesized by reacting phosgene with four equivalents of imidazole under anhydrous conditions. The reaction proceeds as follows:

4C3H4N2+C(O)Cl2(C3H3N2)2CO+2[C3H3N2H2]Cl4 \text{C}_3\text{H}_4\text{N}_2 + \text{C(O)Cl}_2 \rightarrow (\text{C}_3\text{H}_3\text{N}_2)_2\text{CO} + 2 [\text{C}_3\text{H}_3\text{N}_2\text{H}_2]\text{Cl} 4C3​H4​N2​+C(O)Cl2​→(C3​H3​N2​)2​CO+2[C3​H3​N2​H2​]Cl

The side product, imidazolium chloride, is removed, and the solvent is evaporated to yield crystalline Carbonyldiimidazole in approximately 90% yield .

Industrial Production Methods

Industrial production of Carbonyldiimidazole follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Carbonyldiimidazole undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form imidazole derivatives.

    Reduction: Reduction reactions can yield imidazole-based alcohols.

    Substitution: It readily participates in nucleophilic substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like alcohols, amines, and thiols are employed under mild conditions.

Major Products

    Esters: Formed by reacting Carbonyldiimidazole with alcohols.

    Amides: Produced by reacting with amines.

    Imidazole Derivatives: Result from various oxidation and substitution reactions.

Scientific Research Applications

Carbonyldiimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a coupling agent in peptide synthesis and in the preparation of esters and amides.

    Biology: Employed in the modification of biomolecules and in the synthesis of biologically active compounds.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

    Industry: Applied in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

Carbonyldiimidazole acts as a coupling agent by facilitating the formation of carbonyl-containing compounds. It reacts with nucleophiles to form reactive intermediates, which then undergo further reactions to yield the desired products. The molecular targets include hydroxyl, amino, and thiol groups, which are activated by Carbonyldiimidazole to form esters, amides, and other derivatives.

Comparison with Similar Compounds

Carbonyldiimidazole is unique compared to other coupling agents due to its high reactivity and versatility. Similar compounds include:

    Dicyclohexylcarbodiimide (DCC): Another coupling agent used in peptide synthesis but less reactive than Carbonyldiimidazole.

    N,N’-Diisopropylcarbodiimide (DIC): Similar to DCC but with different solubility properties.

    1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): Water-soluble coupling agent used in aqueous conditions.

Carbonyldiimidazole stands out for its ability to form stable intermediates and its broad applicability in various synthetic processes.

Properties

IUPAC Name

potassium;2-methylpropan-2-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9O.K/c1-4(2,3)5;/h1-3H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPNYRYFBWFDTMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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